molecular formula C14H11Cl2NO2 B346143 4-[(3,4-Dichlorobenzyl)oxy]benzamide CAS No. 1273152-47-8

4-[(3,4-Dichlorobenzyl)oxy]benzamide

Cat. No. B346143
CAS RN: 1273152-47-8
M. Wt: 296.1g/mol
InChI Key: DEHPTWNECIZCBD-UHFFFAOYSA-N
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Description

“4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 66742-56-1. It has a molecular weight of 281.14 . The IUPAC name for this compound is 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde .


Molecular Structure Analysis

The InChI code for “4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde” is 1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 92-93 .

Scientific Research Applications

Ultrasound-Assisted Synthesis for Anti-Tubercular Applications

A study by Nimbalkar et al. (2018) explored the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide using ultrasound as a green chemistry tool. These compounds exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL, and were found to be non-cytotoxic against the human cancer cell line HeLa. The research underscores the potential of 4-[(3,4-Dichlorobenzyl)oxy]benzamide derivatives in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Study on Carbonyl Oxygen Exchange

McClelland (1975) investigated the acid-catalyzed hydrolysis of benzamide and its carbonyl oxygen exchange. The study provides insights into the reaction mechanisms and the formation of a tetrahedral intermediate during the hydrolysis process. This fundamental research contributes to understanding the chemical behavior of benzamide derivatives, including this compound (McClelland, 1975).

Anticonvulsant Activity of Enaminones

Scott et al. (1993) continued the evaluation of enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate, for their anticonvulsant properties. These studies contribute to the understanding of the potential therapeutic applications of this compound analogs in treating seizures (Scott et al., 1993).

Ni(II)-Catalyzed Oxidative Coupling

Aihara et al. (2014) demonstrated the Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives. This research showcases the potential of this compound in synthetic chemistry, particularly in forming complex molecules through catalytic reactions (Aihara et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHPTWNECIZCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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